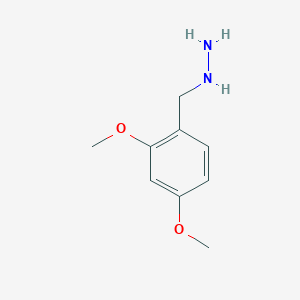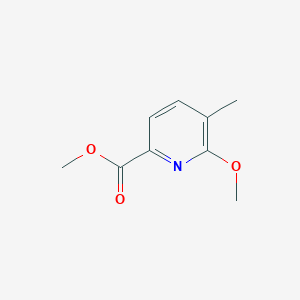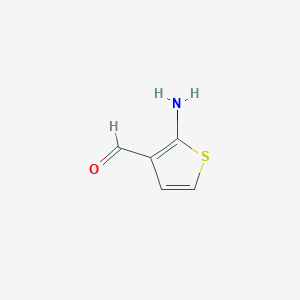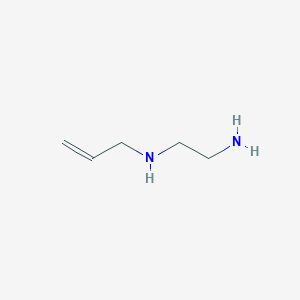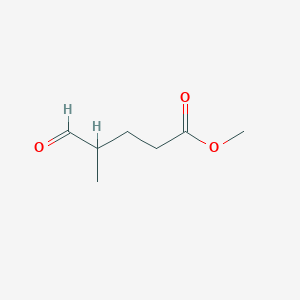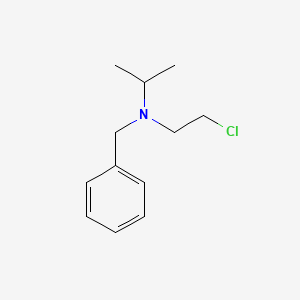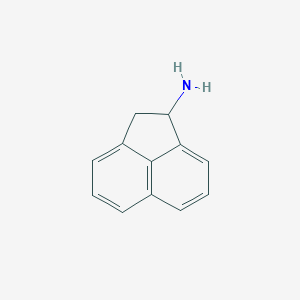
5-Bromo-2,3-dihydro-1H-inden-1-one O-methyl oxime
Vue d'ensemble
Description
5-Bromo-2,3-dihydro-1H-inden-1-one O-methyl oxime is a chemical compound with the molecular formula C10H10BrNO . It has a molecular weight of 226.07 . The IUPAC name for this compound is 5-bromo-1-nitrosoindane . It is typically found in a solid form that ranges in color from yellow to brown .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2,3-dihydro-1H-inden-1-one O-methyl oxime can be represented by the InChI code: 1S/C9H8BrNO/c10-7-2-3-8-6(5-7)1-4-9(8)11-12/h2-3,5,9H,1,4H2 . This code provides a unique representation of the compound’s molecular structure, including its atomic connectivity and stereochemistry.Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-2,3-dihydro-1H-inden-1-one O-methyl oxime include a molecular weight of 226.07 . It is a solid that ranges in color from yellow to brown .Applications De Recherche Scientifique
Synthesis of Natural Products and Precursors:
- Zimmer et al. (1992) describe the preparation of Methyl (E)-5-bromo-4-oxo-2-pentenoate and the corresponding oxime, which are used as intermediates in the synthesis of natural products such as pyrenophorin and (Z)-jasmone, as well as ant-trail pheromones (Zimmer et al., 1992).
Condensation Reactions with Amines:
- Nan'ya et al. (1992) investigated the reaction of 2-Bromo-3-substituted-inden-1-ones with primary amines like L-cysteine, leading to the production of indeno[2,1-b][1,4]thiazine and indeno[2,1-b][1,4]benzothiazines (Nan'ya et al., 1992).
Microwave-Assisted Intramolecular Alkylation:
- Crimmins et al. (2008) report on the microwave-assisted intramolecular alkylation of bromo oxime to produce spironitrone, demonstrating the compound's ability to undergo 1,3-dipolar cycloaddition and nucleophilic addition reactions (Crimmins et al., 2008).
Spectroscopic and Computational Analysis:
- Sánchez-Pavón et al. (2020) conducted a study on new alkyl-oximes, including spectroscopic characterization and computational analysis, offering insights into their molecular structures and potential applications (Sánchez-Pavón et al., 2020).
Synthesis of Oxime Derivatives:
- Hansen et al. (1994) explored the synthesis of 4-bromo-1-hydroxypyrazole 2-oxides by nitrosation of α-bromo-α,β-unsaturated ketoximes, highlighting the compound's versatility in organic synthesis (Hansen et al., 1994).
Structural Characterization and Substituent Effects:
- Dong et al. (2012) synthesized Cu(II) complexes with benzaldehyde ortho-oxime ligands, analyzing their structures and discussing substituent effects in these complexes (Dong et al., 2012).
Asymmetric Hydrogenation:
- Maj et al. (2016) focused on the asymmetric hydrogenation of 2,3-dihydro-1H-inden-1-one oxime and derivatives to produce optically active amines, using rhodium and iridium catalysts (Maj et al., 2016).
Synthesis of Pyrrole Derivatives:
- Nakanishi et al. (1990) detailed the synthesis of pyrrole derivatives from 5,6-dihydro-4H-1,2-oxazines via reductive deoxygenation, demonstrating the compound's utility in creating novel pyrrole structures (Nakanishi et al., 1990).
Synthesis of Optically Active Polymers:
- Aglietto et al. (1980) developed optically active polymers containing oxime groups, used as catalysts for esterolysis of various esters, showing the potential of oxime derivatives in polymer chemistry (Aglietto et al., 1980).
Antitumor Activity:
- Huang et al. (2017) synthesized novel compounds containing bromo- and pyridinyl groups, evaluating their cytotoxicity and potential antitumor activity (Huang et al., 2017).
Propriétés
IUPAC Name |
(E)-5-bromo-N-methoxy-2,3-dihydroinden-1-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-13-12-10-5-2-7-6-8(11)3-4-9(7)10/h3-4,6H,2,5H2,1H3/b12-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVMRYUQNRFNMQ-ZRDIBKRKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C1CCC2=C1C=CC(=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/1\CCC2=C1C=CC(=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,3-dihydro-1H-inden-1-one O-methyl oxime | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






